molecular formula C2H9ClN2O2S B3007241 N-Methylmethanesulfonohydrazide;hydrochloride CAS No. 2411298-49-0

N-Methylmethanesulfonohydrazide;hydrochloride

Cat. No. B3007241
CAS RN: 2411298-49-0
M. Wt: 160.62
InChI Key: ABTFCSFEAMEIGN-UHFFFAOYSA-N
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Description

N-Methylmethanesulfonohydrazide, also known as methanesulfonic acid 1-methylhydrazide (msmh), is a compound that has been synthesized and characterized in various studies. It is a derivative of methanesulfonic acid and has been of interest due to its potential applications in organic synthesis and its antimicrobial activities .

Synthesis Analysis

The synthesis of methanesulfonic acid 1-methylhydrazide and its derivatives has been explored in several papers. For instance, msmh and its sulfonyl hydrazone derivatives were synthesized and characterized using techniques such as FT-IR, 1H NMR, 13C NMR, LC–MS, and elemental analysis . Another study presented an original procedure for the synthesis of a series of aminomethanesulfonic acids, which could be related to the synthesis of N-Methylmethanesulfonohydrazide . Additionally, the asymmetric cyclopropanation catalyzed by rhodium and involving N-(arylsulfonyl)prolinate ligands could provide insights into the synthesis of related sulfonamide structures .

Molecular Structure Analysis

The molecular structure of N-Methylmethanesulfonohydrazide has been investigated using various spectroscopic and theoretical methods. Conformation analysis based on DFT/B3LYP/6-311G(d) method was performed, and 1H and 13C shielding tensors were calculated for the most stable conformer in different solvents . The crystal structure of related compounds such as N-methylaminomethanesulfonic acid has been determined, providing information on the bond lengths and hydrogen bonding in solid aminosulfonic acids and their salts .

Chemical Reactions Analysis

The reactivity of N-Methylmethanesulfonohydrazide and its derivatives in chemical reactions has been explored. For example, the antimicrobial activities of its sulfonyl hydrazone derivatives were screened against various bacteria, indicating potential applications in medicinal chemistry . Photochemical reactions of metal carbonyls with related methanesulfonohydrazide derivatives have been investigated, leading to the synthesis of new complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methylmethanesulfonohydrazide have been characterized through experimental and theoretical studies. The vibrational wavenumbers for the most stable conformer were calculated, and antimicrobial activity was assessed . The crystal structure of N-methylmethanesulfonamide, a related compound, was determined at low temperature, revealing the conformation of the methyl group and H atom bonded to the amide N atom .

Scientific Research Applications

  • Alzheimer's Disease Research

    • A study explored the efficacy and safety of tau-aggregation inhibitor therapy in patients with mild or moderate Alzheimer's disease. This research used Leuco-methylthioninium bis(hydromethanesulfonate; LMTM), a form related to methylthioninium chloride, which shows the potential application of related compounds in Alzheimer's research (Gauthier et al., 2016).
  • Antibacterial Activity

    • A 2009 study synthesized new sulfonamide derivatives, including methanesulfonic acid hydrazide (a sulfonamide compound), and investigated their antibacterial activities. This indicates the potential of N-Methylmethanesulfonohydrazide; hydrochloride in creating compounds with antibacterial properties (Özdemir et al., 2009).
  • Antimicrobial Applications

    • Another study examined the antimicrobial activity of methanesulfonic acid 1-methylhydrazide and its sulfonyl hydrazone derivatives, highlighting the potential use of these compounds in developing antimicrobial agents (Özbek et al., 2009).
  • Chemical Studies

    • Research on the crystal structure of N-methylmethanesulfonamide, which is related to N-Methylmethanesulfonohydrazide, at low temperatures provides insights into its molecular conformation and potential applications in chemical research (Higgs et al., 2002).
  • Solubility and Transfer Free Energies Study

    • A study investigated the solubilities and transfer free energies of various buffers, including TRIS, TAPS, TAPSO, and TABS, which contain structural elements related to methanesulfonamide. This research could have implications for understanding the behavior of related compounds in different solvents (Taha & Lee, 2010).
  • DNA Repair Responses

    • The interaction of methylating agents like methylmethane sulfonate (MMS) with DNA and the subsequent repair responses provide insights into the biological interactions and potential applications of related compounds in genetic and cellular studies (Wyatt & Pittman, 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-methylmethanesulfonohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S.ClH/c1-4(3)7(2,5)6;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIFZWUDILWSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(N)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylmethanesulfonohydrazide;hydrochloride

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